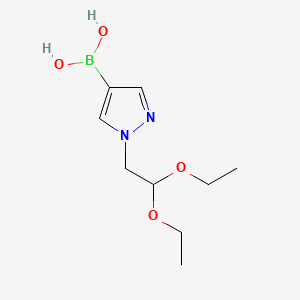

(5-Acetyl-4-bromothiophen-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

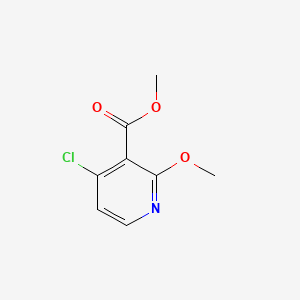

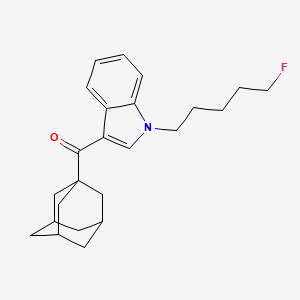

“(5-Acetyl-4-bromothiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C6H6BBrO3S . It is used in various applications and research .

Physical And Chemical Properties Analysis

“(5-Acetyl-4-bromothiophen-2-yl)boronic acid” has a molecular weight of 249.9 . More detailed physical and chemical properties might be found in specialized chemical databases.Scientific Research Applications

Drug Discovery and Development

Boronic acids, including derivatives similar to “(5-Acetyl-4-bromothiophen-2-yl)boronic acid,” have emerged as pivotal compounds in medicinal chemistry. Their inclusion in drug development has been increasing due to desirable properties such as potentially enhancing the potency of drugs or improving pharmacokinetics. The FDA and Health Canada have approved several boronic acid drugs, with others in clinical trials, underscoring their significance in therapeutic advancements (Plescia & Moitessier, 2020).

Environmental and Material Sciences

Boronic acids also play a crucial role in environmental and material sciences. In seawater desalination, boron removal is a critical process due to its presence in drinking water. Reverse osmosis membranes, incorporating boronic acid derivatives, have been extensively studied for their efficiency in boron removal, highlighting the compound’s utility in water treatment technologies (Tu, Nghiem, & Chivas, 2010). Additionally, boron compounds are utilized in fire retardant and wood preservative treatments for outdoor applications, leveraging the dual functionality of boron for enhancing material durability against fire and biodegradation (Marney & Russell, 2008).

Biochemical Research

The biochemical properties of boronic acids, including their derivatives, are being explored for their cytotoxic and antitumor properties, offering a promising avenue for anticancer drug development. The ability to induce apoptosis through various cellular mechanisms positions these compounds as potential candidates for future therapeutic applications (Khan et al., 2016).

Chemical Sensors

Boronic acid derivatives are instrumental in developing chemical sensors due to their ability to bind covalently and reversibly to analytes such as carbohydrates and ions. This binding capability enables the creation of sensors with improved selectivity and sensitivity, which are crucial in various analytical applications (Bian et al., 2019).

Safety and Hazards

Future Directions

Boronic acids, including “(5-Acetyl-4-bromothiophen-2-yl)boronic acid”, have been gaining interest in medicinal chemistry due to their various biological applications . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that there is potential for future research and development involving “(5-Acetyl-4-bromothiophen-2-yl)boronic acid”.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 5-Acetyl-4-Bromothiophen-2-Boronic Acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The newly formed organopalladium compound then undergoes a coupling reaction with an electrophile to form a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by 5-Acetyl-4-Bromothiophen-2-Boronic Acid are primarily synthetic pathways used in organic chemistry. The compound doesn’t directly interact with biological pathways as it’s primarily used in synthetic organic chemistry for the formation of carbon-carbon bonds .

Result of Action

The primary result of the action of 5-Acetyl-4-Bromothiophen-2-Boronic Acid is the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of 5-Acetyl-4-Bromothiophen-2-Boronic Acid is influenced by several environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the pH of the reaction environment, the presence of a base, and the temperature . Additionally, the compound should be stored at low temperatures (below -20°C) to maintain its stability .

properties

IUPAC Name |

(5-acetyl-4-bromothiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO3S/c1-3(9)6-4(8)2-5(12-6)7(10)11/h2,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLZJKRBNRJJMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C(=O)C)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681679 |

Source

|

| Record name | (5-Acetyl-4-bromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256346-41-4 |

Source

|

| Record name | (5-Acetyl-4-bromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

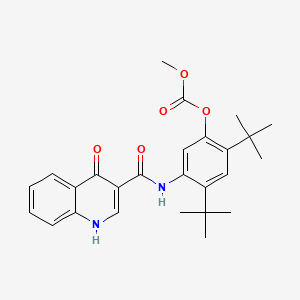

![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)

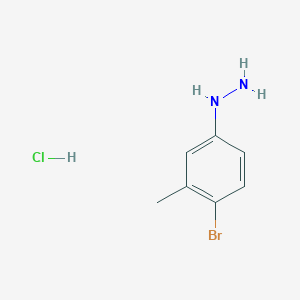

![Ethanone, 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B595424.png)

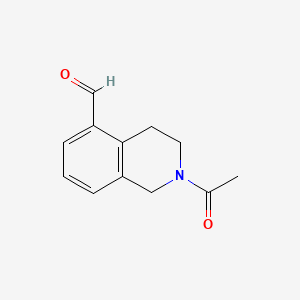

![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)

![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)